molecular formula C31H25F2N5O7S B607809 GSK2837808A CAS No. 1445879-21-9

GSK2837808A

Cat. No.: B607809
CAS No.: 1445879-21-9
M. Wt: 649.6258
InChI Key: RZBCPMYJIARMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

GSK2837808A interacts with the enzyme lactate dehydrogenase A (LDHA), inhibiting its function . LDHA is an enzyme that plays a crucial role in the process of glycolysis, converting pyruvate into lactate while oxidizing NADH to NAD+ . By inhibiting LDHA, this compound can profoundly affect the biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits lactate production, a key process in cancer cell metabolism, in multiple cancer cell lines including hepatocellular and breast carcinomas . This inhibition of lactate production can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of LDHA . This inhibition is competitive with respect to NADH and non-competitive with respect to pyruvate . By inhibiting LDHA, this compound can disrupt the normal metabolic processes of the cell, leading to changes in gene expression and other cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown to rapidly and profoundly inhibit lactate production rates in cancer cell lines

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease tumor weight, decrease tumor volume, and increase tumor cell apoptosis

Metabolic Pathways

This compound, as an inhibitor of LDHA, is involved in the metabolic pathway of glycolysis . By inhibiting LDHA, it can affect the conversion of pyruvate to lactate and the oxidation of NADH to NAD+, thereby influencing the metabolic flux or metabolite levels within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK2837808A involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving quinoline and benzoic acid derivatives .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced organic synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: GSK2837808A primarily undergoes inhibition reactions with its target enzyme, lactate dehydrogenase A. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The compound is typically used in research settings with reagents such as dimethyl sulfoxide (DMSO) for solubilization. The reaction conditions for its inhibitory activity involve physiological pH and temperature, mimicking the conditions within the human body .

Major Products Formed: The primary product of the reaction involving this compound is the inhibited form of lactate dehydrogenase A, which results in reduced lactate production in cancer cells .

Mechanism of Action

GSK2837808A exerts its effects by selectively inhibiting lactate dehydrogenase A (LDHA). The inhibition is competitive with respect to NADH and non-competitive with respect to pyruvate . By inhibiting LDHA, the compound reduces lactate production, which is crucial for the survival and proliferation of cancer cells. This leads to altered metabolic pathways, reduced glucose uptake, and increased mitochondrial oxygen consumption .

Properties

IUPAC Name

3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCPMYJIARMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F2N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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